Source: GLPG2938 is a small molecule developed by Galapagos NV, a biotechnology company based in Belgium. It is primarily investigated for its role as a selective inhibitor of the enzyme dipeptidyl peptidase I.
Classification: This compound falls under the category of small-molecule inhibitors and is classified as a therapeutic agent targeting specific pathways involved in inflammatory and autoimmune diseases.
Methods: The synthesis of GLPG2938 involves several key steps:
Structure: The molecular structure of GLPG2938 can be depicted using computational modeling techniques. It features a complex arrangement of atoms that contributes to its biological activity.
Reactions: GLPG2938 undergoes various chemical reactions typical for small molecules, including:
Technical details about specific reaction pathways can be explored through kinetic studies and metabolic profiling in laboratory settings.
Process: GLPG2938 exerts its pharmacological effects by selectively inhibiting dipeptidyl peptidase I. This enzyme plays a crucial role in the activation of pro-inflammatory cytokines. By inhibiting this enzyme, GLPG2938 reduces inflammation and modulates immune responses.
Data: Preclinical studies have demonstrated the compound's ability to lower cytokine levels in animal models, supporting its potential therapeutic use in treating autoimmune conditions.
Physical Properties:
Chemical Properties:
Relevant data can be gathered from stability tests and solubility assessments conducted during development phases.
GLPG2938 has potential applications in various scientific fields:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5